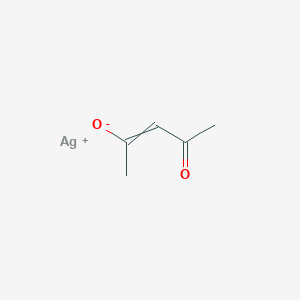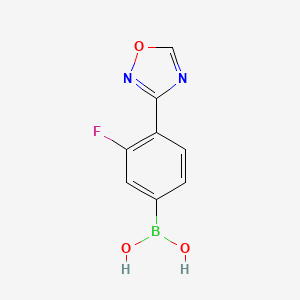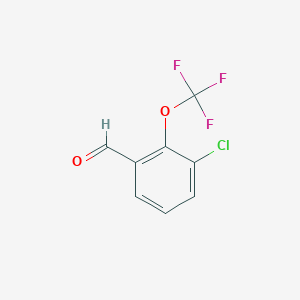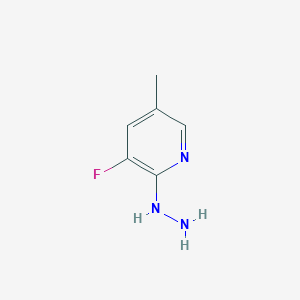
Antimony(3+) chlortetracycline trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony(3+) chlortetracycline trichloride is a coordination compound that combines antimony in its +3 oxidation state with chlortetracycline, a tetracycline antibiotic, and chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Antimony(3+) chlortetracycline trichloride typically involves the reaction of antimony trichloride (SbCl3) with chlortetracycline under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or acetone, at a specific temperature to ensure the formation of the desired coordination compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Antimony(3+) chlortetracycline trichloride can undergo various chemical reactions, including:
Oxidation: The antimony center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions using different ligands in an appropriate solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions may result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Antimony(3+) chlortetracycline trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties and reactivity of antimony complexes.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlortetracycline.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of Antimony(3+) chlortetracycline trichloride involves the interaction of the chlortetracycline moiety with bacterial ribosomes, inhibiting protein synthesis. The antimony center may also contribute to the compound’s antimicrobial activity by interacting with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Antimony trichloride (SbCl3): A simple antimony compound used in various chemical reactions.
Chlortetracycline: A tetracycline antibiotic with broad-spectrum antimicrobial activity.
Antimony(3+) tetracycline trichloride: A similar coordination compound with tetracycline instead of chlortetracycline.
Uniqueness: Antimony(3+) chlortetracycline trichloride is unique due to the combination of antimony and chlortetracycline, which may result in synergistic effects and enhanced antimicrobial properties. The presence of chloride ions also influences the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C22H23Cl4N2O8Sb |
|---|---|
Peso molecular |
707.0 g/mol |
Nombre IUPAC |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;antimony(3+);trichloride |
InChI |
InChI=1S/C22H23ClN2O8.3ClH.Sb/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;;;;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);3*1H;/q;;;;+3/p-3/t7-,8-,15-,21-,22-;;;;/m0..../s1 |
Clave InChI |
ACBJZCOYOASOFI-QKNGJHIMSA-K |
SMILES isomérico |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3] |
SMILES canónico |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)








![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)

